Estriol succinate

Descripción

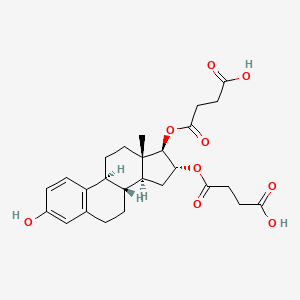

Structure

3D Structure

Propiedades

IUPAC Name |

4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O9/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31)/t17-,18-,19+,20-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRVDDFOBZNCPF-BRSFZVHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-22-4 (di-hydrochloride salt) | |

| Record name | Estriol succinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401023693 | |

| Record name | Estriol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-68-1 | |

| Record name | Estriol succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol succinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estriol succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRIOL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS13K2DY03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Estriol Succinate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estriol succinate is a synthetic ester prodrug of estriol (E3), a naturally occurring estrogen.[1] In the body, it is cleaved to release estriol, which is the active molecule responsible for its biological effects.[1] This guide delineates the in vitro mechanism of action of estriol, focusing on its interaction with estrogen receptors, the subsequent signaling cascades, and its effects on gene expression and cell proliferation. The methodologies for key in vitro assays used to characterize these actions are provided, accompanied by quantitative data and visual workflows to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Estrogen Receptor Interaction

The primary mechanism of action for estriol is mediated through its binding to and activation of estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily.[2] There are two main subtypes of estrogen receptors, ERα and ERβ, and estriol interacts with both.[2][3]

Binding Affinity to Estrogen Receptors

Estriol is considered a weaker estrogen compared to estradiol (E2), which is reflected in its lower binding affinity for both ERα and ERβ.[3] Upon entering a cell, estriol binds to ERs located in the cytoplasm and/or nucleus.[4] This binding event displaces heat shock proteins (like HSP90), which keep the receptor in an inactive state.[4]

The binding of estriol induces a conformational change in the receptor, promoting its dimerization (forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers).[4] This activated receptor-ligand complex then translocates to the nucleus if it is not already there.[4][5]

Genomic (Nuclear-Initiated) Signaling Pathway

The classical and most well-understood pathway is the genomic signaling pathway. The activated estriol-ER complex functions as a transcription factor. It binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[4][6] This binding initiates the recruitment of a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes, leading to the synthesis or suppression of specific proteins.[7] This process is responsible for the majority of the long-term physiological effects of estrogens. The agonistic or antagonistic properties of estriol can be related to the nuclear residency time of the receptor-estriol complex.[5]

Caption: Classical genomic signaling pathway for estriol.

Quantitative Analysis of In Vitro Efficacy

The biological activity of estriol has been quantified using various in vitro assays, which are crucial for comparing its potency with other estrogens and for predicting its physiological effects.

Table 1: Estrogen Receptor Binding Affinity

This table summarizes the relative binding affinity (RBA) of estriol for human estrogen receptors compared to estradiol (E2), which is set to 100%.

| Ligand | Receptor | Relative Binding Affinity (%) | Reference(s) |

| Estriol (E3) | ERα | 11% - 14% | [3] |

| Estriol (E3) | ERβ | 18% - 21% | [3] |

Table 2: Efficacy in Cell Proliferation Assays

Estriol stimulates the proliferation of estrogen-dependent cells, such as human breast cancer cell lines.

| Cell Line | Assay Type | Effective Concentration | Effect | Reference(s) |

| T-47D | Cell Count | ≥ 10⁻⁹ M | Mitogenic | [6] |

| MCF-7 | Cell Count | ≥ 10⁻⁹ M | Mitogenic | [6] |

| MCF-7 | E-SCREEN | 10⁻¹⁰ M | Stimulates Growth | [8] |

Downstream Cellular and Molecular Effects

Regulation of Gene Expression

Through the activation of ERs, estriol modulates the expression of a wide array of genes that control key cellular processes. In ER-positive breast cancer cells, estriol has been shown to activate the expression of genes associated with both estrogen response and cell cycle progression.[6]

-

Estrogen-Responsive Genes: Upregulates the progesterone receptor (PR) gene.[6]

-

Proliferation-Associated Genes: Activates the expression of cyclin A2, cyclin B1, Ki-67, c-myc, and b-myb.[6]

-

Sertoli Cell Genes: In a human testis-derived cell line, estrogen exposure can reduce the mRNA levels of key Sertoli cell genes such as SOX9, SRY, and AMH.[9]

-

Granulosa Cell Genes: Conversely, estrogen can increase the expression of key granulosa cell genes like FOXL2 and WNT4.[9]

Stimulation of Cell Proliferation

A primary functional outcome of estriol's action in vitro is the stimulation of cell division (mitogenesis) in estrogen-sensitive cells.[6] This effect is a direct consequence of the altered gene expression profile, particularly the upregulation of cyclins and other cell cycle regulators.[6][10] While a single application of estriol may result in a transient effect due to its rapid metabolism and clearance from the receptor, continuous exposure in vitro results in sustained proliferation comparable to that of more potent estrogens.[8][10]

Detailed Experimental Protocols & Workflows

The characterization of estriol's in vitro activity relies on a suite of standardized assays. Below are detailed protocols and workflows for three fundamental experimental approaches.

Protocol 1: Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound (estriol) to compete with a radiolabeled estrogen (e.g., [³H]estradiol) for binding to a preparation of estrogen receptors.

Methodology:

-

Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as MCF-7 cells or uterine tissue.

-

Reaction Mixture: In assay tubes, combine the receptor preparation with a constant, low concentration of radiolabeled estradiol ([³H]E2).

-

Competition: Add varying concentrations of unlabeled estriol (or other competitors) to the tubes. Include a control with no competitor (maximum binding) and a control with a large excess of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the mixtures to allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Separate the receptor-bound estradiol from the unbound estradiol. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the small, unbound ligands, followed by centrifugation.

-

Quantification: Measure the radioactivity in the supernatant (which contains the receptor-bound [³H]E2) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]E2 against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of estriol that inhibits 50% of the specific binding of [³H]E2).

Caption: Workflow for a competitive ER binding assay.

Protocol 2: Cell Viability and Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, cell proliferation. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[11][12]

Methodology:

-

Cell Seeding: Plate estrogen-dependent cells (e.g., MCF-7) in 96-well plates in an estrogen-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) and allow them to attach overnight.[13]

-

Treatment: Replace the medium with fresh estrogen-depleted medium containing various concentrations of estriol. Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol).

-

Incubation: Incubate the cells for a period sufficient to observe proliferative effects (e.g., 4-6 days).

-

MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12] Viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

-

Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer, typically at a wavelength of 570 nm.[12]

-

Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Plot absorbance against the logarithm of estriol concentration to determine the EC50 value.

Caption: Workflow for a cell proliferation (MTT) assay.

Protocol 3: Luciferase Reporter Gene Assay

This assay measures the ability of estriol to activate transcription via the estrogen receptor. It uses a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of EREs.[14]

Methodology:

-

Cell Line: Use a stable cell line, such as T47D-KBluc or MCF7-VM7Luc4E2, which contains an ERE-driven luciferase reporter construct.[14][15][16]

-

Cell Seeding: Plate the reporter cells in opaque-walled 96-well or 384-well plates in an estrogen-depleted medium and allow them to attach.[14][15]

-

Treatment: Treat the cells with various concentrations of estriol, along with appropriate vehicle and positive controls.

-

Incubation: Incubate the plates for 18-24 hours to allow for receptor activation, gene transcription, and synthesis of the luciferase enzyme.[14]

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Substrate Addition: Add a luciferase assay reagent containing the substrate (e.g., luciferin) to the cell lysate.[17]

-

Measurement: Immediately measure the luminescence signal using a luminometer. The light output is proportional to the amount of luciferase enzyme produced, which reflects the transcriptional activity of the estrogen receptor.[17]

-

Data Analysis: Plot the luminescence signal against the logarithm of the estriol concentration to generate a dose-response curve and calculate the EC50 for transcriptional activation.

Caption: Workflow for a luciferase reporter gene assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Estriol? [synapse.patsnap.com]

- 3. Estriol (medication) - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Nuclear binding and retention of the receptor estrogen complex: relation to the agonistic and antagonistic properties of estriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of estriol on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biology and receptor interactions of estriol and estriol derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen suppresses SOX9 and activates markers of female development in a human testis-derived cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oestriol, oestradiol-17beta and the proliferation and death of uterine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of Estriol Succinate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of estriol succinate, a synthetic prodrug of the natural estrogen, estriol. This document is intended to serve as a core resource for researchers and professionals involved in drug development and scientific investigation requiring high-purity this compound.

Introduction

This compound (estra-1,3,5(10)-triene-3,16α,17β-triol 16,17-di(hemisuccinate)) is an esterified form of estriol, a weak natural estrogen.[1] As a prodrug, this compound is readily hydrolyzed in the body to release the active parent compound, estriol.[1] This modification enhances the therapeutic applicability of estriol by altering its pharmacokinetic profile. In research settings, the synthesis of high-purity this compound is crucial for accurate and reproducible experimental outcomes. This guide details the necessary protocols for its preparation and quality control.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of estriol with succinic anhydride. The following protocol is a representative method for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Estriol

-

Succinic Anhydride

-

Pyridine (anhydrous)

-

Diethyl ether

-

Dilute Sulfuric Acid

-

Deionized Water

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve estriol in anhydrous pyridine.

-

Add an excess of succinic anhydride to the solution.

-

Heat the reaction mixture at approximately 90°C for 4 hours with constant stirring.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.

-

Transfer the aqueous mixture to a separatory funnel and perform an extraction with diethyl ether.

-

Separate the ether layer and wash it sequentially with dilute sulfuric acid and then with deionized water until the aqueous layer is neutral.

-

Dry the ether layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product. The crude product is typically an amorphous substance containing a mixture of estriol disuccinate and monosuccinate.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Pyridine is a flammable and harmful liquid and should be handled with care.

Synthesis Workflow

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent. Recrystallization is a common and effective method for obtaining high-purity this compound.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Slowly add deionized water to the hot methanolic solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

For further crystallization, the flask can be placed in an ice bath.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a cold mixture of methanol and water.

-

Dry the purified crystals under vacuum to a constant weight.

-

Repeat the recrystallization process as necessary to achieve the desired purity.

Purification Workflow

Data Presentation: Synthesis and Purification

The following tables summarize typical quantitative data associated with the synthesis and purification of this compound. These values are illustrative and may vary depending on the specific reaction and purification conditions.

| Parameter | Value | Reference |

| Synthesis | ||

| Molar Ratio (Estriol:Succinic Anhydride) | 1:2.5 (typical) | General synthetic chemistry principles |

| Reaction Temperature | 90 °C | [2] |

| Reaction Time | 4 hours | [2] |

| Typical Yield (Crude) | 80-90% | Estimated based on similar esterification reactions |

| Purification | ||

| Recrystallization Solvent | Methanol/Water | [2] |

| Purity after 1st Recrystallization | >95% | Estimated based on standard purification outcomes |

| Purity after 2nd Recrystallization | >98% | Estimated based on standard purification outcomes |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for separating it from estriol and other potential impurities. A reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm (for the aromatic ring of the steroid) or a lower wavelength such as 205 nm for higher sensitivity to the ester groups.[4]

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent like methanol.

| Analyte | Typical Retention Time (min) |

| Estriol | ~2.5 |

| This compound | Expected to be longer than estriol due to increased lipophilicity |

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized this compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the aromatic protons of the estriol backbone.

-

A singlet for the C18-methyl group.

-

Signals for the methylene protons of the succinate moieties.

-

The appearance of signals for the succinate groups and a downfield shift of the H-16 and H-17 protons of the estriol backbone compared to the spectrum of estriol would confirm the esterification.

Expected ¹³C NMR Spectral Features:

-

Signals for the aromatic carbons of the estriol backbone.

-

Carbonyl signals from the succinate ester groups.

-

Signals for the methylene carbons of the succinate moieties.

-

Shifts in the C-16 and C-17 carbon signals of the estriol backbone upon esterification.

| Carbon Type | Approximate ¹³C Chemical Shift (ppm) |

| Aromatic C | 100-160 |

| Carbonyl C (Ester) | ~170-175 |

| C-16, C-17 (Esterified) | 75-85 |

| Methylene C (Succinate) | ~25-35 |

| C-18 (Methyl) | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Signaling Pathways of Estriol

As this compound is a prodrug of estriol, its biological effects are mediated through the signaling pathways of estriol. Estriol primarily acts by binding to estrogen receptors (ERs), which include the nuclear receptors ERα and ERβ, and the G protein-coupled estrogen receptor (GPR30).

Classical (Nuclear) Estrogen Receptor Signaling

Non-Classical (Membrane-Initiated) Estrogen Signaling via GPR30

Recent research has identified a membrane-associated estrogen receptor, GPR30, which mediates rapid, non-genomic estrogen signaling. Estriol has been shown to act as an antagonist at GPR30 in some cellular contexts.[5]

References

Estriol Succinate: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol succinate, a synthetic ester of the natural estrogen estriol, is utilized in hormone replacement therapy. As a prodrug, its pharmacological activity is primarily attributed to its conversion to estriol. Understanding the interaction of estriol with its target receptors, the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding further drug development. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of estriol, the active metabolite of this compound, supported by detailed experimental protocols and pathway visualizations.

Receptor Binding Affinity and Selectivity of Estriol

Estriol is characterized as a weaker estrogen compared to 17β-estradiol. Its binding affinity for both ERα and ERβ is lower than that of estradiol. However, studies have indicated that estriol exhibits a degree of selectivity, with some reports suggesting a relatively higher binding affinity for ERβ compared to ERα.[1] This differential affinity may underlie some of estriol's unique physiological effects.

Quantitative Binding Data

The following tables summarize the comparative binding affinities of estriol and 17β-estradiol for human estrogen receptors. It is important to note that specific quantitative binding data (Ki, IC50) for this compound is limited, as it is generally considered to be inactive until hydrolyzed to estriol in vivo.

Table 1: Relative Binding Affinity (RBA) of Estrogens for ERα and ERβ

| Compound | Receptor | Relative Binding Affinity (%)* | Reference |

| 17β-Estradiol | ERα | 100 | [2] |

| ERβ | 100 | [2] | |

| Estriol | ERα | 11 - 14 | [2] |

| ERβ | 18 - 21 | [2] |

*Relative to 17β-Estradiol, which is set at 100%.

Table 2: Comparative Binding Characteristics of Estriol and Estradiol

| Parameter | Estriol | 17β-Estradiol | Reference |

| Dissociation Rate from Receptor | Faster | Slower | [3] |

| Receptor Complex Nuclear Retention | Shorter | Longer | [2] |

| Uterine Growth Stimulation (in vivo) | Weaker | Stronger | [4] |

Experimental Protocols for Determining Receptor Binding Affinity

The determination of binding affinity for estrogenic compounds is typically achieved through competitive binding assays. Two common methodologies are the radioligand binding assay and the fluorescence polarization assay.

Radioligand Binding Assay

This classic method measures the displacement of a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor by an unlabeled test compound (e.g., estriol).

Protocol Outline:

-

Preparation of Receptor Source:

-

Competitive Binding Incubation:

-

A constant concentration of radiolabeled 17β-estradiol is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.[5]

-

Incubation is typically carried out at 4°C to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The IC50 value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

-

Fluorescence Polarization (FP) Assay

This non-radioactive method measures the change in the polarization of fluorescently labeled estrogen when it is displaced from the receptor by a competitor compound.

Protocol Outline:

-

Reagents:

-

Purified human recombinant ERα or ERβ.

-

A fluorescently labeled estrogen derivative (fluorescent tracer).

-

Test compound (e.g., estriol).

-

-

Assay Principle:

-

The fluorescent tracer, when bound to the large receptor molecule, tumbles slowly in solution, resulting in a high fluorescence polarization value.

-

When displaced by a competitor, the free fluorescent tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

-

-

Procedure:

-

The receptor and fluorescent tracer are incubated to form a complex.

-

Increasing concentrations of the test compound are added.

-

The fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

A competition curve is generated by plotting fluorescence polarization against the log of the competitor concentration.

-

The IC50 value is determined from this curve.

-

Signaling Pathways

Upon binding to ERα or ERβ, estriol initiates a cascade of molecular events that ultimately lead to changes in gene expression. The signaling pathways activated by estrogens can be broadly categorized as genomic and non-genomic.

Classical Genomic Signaling Pathway

This pathway involves the direct interaction of the estrogen-receptor complex with DNA to regulate gene transcription.

Classical Estrogen Receptor Signaling Pathway

Non-Genomic Signaling

Estrogens can also elicit rapid cellular responses through signaling pathways that do not directly involve gene transcription. These can be initiated by membrane-associated estrogen receptors.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the receptor binding affinity of a test compound.

Generalized Workflow for Receptor Binding Assay

Conclusion

This compound serves as a prodrug, delivering the active estrogen, estriol, to the body. Estriol exhibits a lower binding affinity for both ERα and ERβ compared to estradiol, with a potential preference for ERβ. This nuanced receptor interaction profile likely contributes to its distinct clinical effects. The provided experimental protocols offer a framework for the continued investigation of the binding characteristics of estriol and other estrogenic compounds. Further research is warranted to fully elucidate the specific downstream signaling events mediated by estriol through ERα and ERβ, which will provide a more complete understanding of its pharmacological profile.

References

- 1. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]

- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]

- 3. Estriol and estradiol interactions with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biology and receptor interactions of estriol and estriol derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Genesis of a Synthetic Estrogen: A Technical History of Estriol Succinate

An In-depth Guide for Researchers and Drug Development Professionals on the Historical Development and Discovery of Estriol Succinate

Abstract

This technical guide details the historical development and discovery of this compound, a synthetic prodrug of the natural estrogen, estriol. First introduced for medical use in 1966, this compound emerged from the broader mid-20th century exploration of steroid chemistry and its therapeutic applications, particularly in the management of menopausal symptoms. This document provides a comprehensive overview of its synthesis, early clinical investigations, and the foundational experimental data that established its pharmacological profile. Key clinical studies are summarized with a focus on their methodologies and quantitative outcomes, presented in structured tables for comparative analysis. Furthermore, this guide illustrates the metabolic journey of this compound and the experimental design of a pivotal early study through detailed diagrams, offering a thorough resource for researchers, scientists, and professionals in drug development.

Introduction: The Search for a Safer Estrogen

The discovery of estrogens in the early 20th century revolutionized women's healthcare, offering effective treatment for the symptoms of menopause. Estriol (E3), identified in 1930, was recognized as a weaker estrogen compared to estradiol (E2), leading to the hypothesis that it might offer a safer therapeutic profile, particularly concerning endometrial stimulation.[1][2] This consideration drove the development of estriol-based therapies. This compound, a synthetically modified version of estriol, was developed to improve its oral bioavailability and prolong its duration of action.[3] It was introduced for medical use in 1966 and has since been utilized in menopausal hormone therapy.[3] This guide traces the key milestones in the journey of this compound from its chemical synthesis to its clinical establishment.

The Discovery and Synthesis of this compound

The development of this compound was a progression from the initial isolation and understanding of estriol.

The Precursor: Discovery of Estriol

Estriol was first isolated in 1930 by Marrian and colleagues from the urine of pregnant women.[1] Its chemical structure was later elucidated, revealing it to be one of the three major endogenous estrogens in humans, alongside estradiol and estrone.

The Synthesis of this compound

The initial preparation of this compound, specifically estriol 16,17-bis(sodium hemisuccinate), was described in a 1960 British patent (GB 879014) by the company Organon.[4] The synthesis involves the esterification of the hydroxyl groups at the C16α and C17β positions of estriol with succinic anhydride. This process converts the hydroxyl groups into succinate esters, rendering the molecule more suitable for pharmaceutical formulations.

Experimental Protocol: Synthesis of Estriol 16α,17β-Disuccinate

-

Reaction Setup: Estriol is dissolved in a suitable aprotic solvent, such as pyridine or dioxane, which can also act as a base to neutralize the succinic acid byproduct.

-

Esterification: A molar excess of succinic anhydride is added to the solution. The reaction mixture is then heated to drive the esterification process to completion. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The crude product is then subjected to a series of purification steps, which may include extraction, washing with aqueous solutions to remove unreacted succinic anhydride and pyridine, and finally, recrystallization or chromatography to yield the pure this compound.

-

Salt Formation (Optional): To prepare the sodium salt, the purified this compound is dissolved in a suitable solvent and treated with a sodium base, such as sodium hydroxide or sodium bicarbonate, followed by precipitation or lyophilization.

Early Clinical Investigations and Efficacy

Following its synthesis, this compound underwent clinical evaluation to determine its efficacy and safety in treating menopausal symptoms. Two pivotal early studies are highlighted below.

The Lauritzen 5-Year Prospective Study (1987)

A significant long-term study by C. Lauritzen, published in 1987, provided substantial evidence for the clinical utility of oral this compound in managing climacteric complaints.[5][6]

Experimental Protocol: Lauritzen (1987) 5-Year Prospective Study

-

Study Design: A 5-year prospective, observational study.[5]

-

Participants: 911 postmenopausal women experiencing climacteric symptoms.[5]

-

Treatment Regimen: Patients were treated with oral this compound (brand name Synapause) at a daily dose ranging from 2 to 12 mg.[5]

-

Assessment of Efficacy: The primary outcome was the effective removal of typical climacteric complaints, such as hot flashes and vaginal atrophy.[5]

-

Assessment of Safety: Safety was evaluated by monitoring for subjective side effects, objective adverse events (e.g., thrombosis, cancer), uterine bleeding, and effects on the endometrium.[5]

Quantitative Data from the Lauritzen (1987) Study

| Parameter | Finding |

| Number of Patients | 911[5] |

| Total Treatment Years | 2007[5] |

| Oral this compound Dosage | 2-12 mg per day[5] |

| Efficacy | "Very effective" in removing all typical climacteric complaints and atrophic genital changes.[5] |

| Subjective Side Effects | Seldom seen and without practical importance.[5] |

| Grave Side Effects | One superficial phlebothrombosis, 2 cases of thrombophlebitis, one carcinoma in situ of the cervix, and 2 mammary cancers were observed.[5] |

| Endometrial and Ovarian Cancers | Not seen during treatment.[5] |

| Uterine Bleedings | Low rate.[5] |

Table 1: Summary of Findings from the Lauritzen (1987) 5-Year Prospective Study on Oral this compound.

The Punnonen and Söderström Endometrial Study (1983)

A key study by R. Punnonen and K.O. Söderström investigated the effect of different oral dosages of this compound on the endometrial morphology in postmenopausal women, providing insights into its safety profile regarding the uterus.[7]

Experimental Protocol: Punnonen and Söderström (1983) Endometrial Study

-

Study Design: A comparative study with different treatment regimens.[7]

-

Participants: Eight postmenopausal women divided into two groups of four.[7]

-

Treatment Regimens:

-

Assessment: Endometrial curettage samples were taken before and after the treatment period. The samples were analyzed by both light and electron microscopy to assess endometrial changes.[7]

Quantitative Data from the Punnonen and Söderström (1983) Study

| Treatment Group | Dosage Regimen | Duration | Endometrial Effect |

| Group 1 | 4 mg twice daily | 14 days | No significant effect.[7] |

| Group 2 | 8 mg single daily dose | 4 weeks | Slight effect on the endometrium.[7] |

| Group 2 | 4 mg twice daily | 4 weeks | Clearly proliferative changes in the endometrium.[7] |

Table 2: Endometrial Effects of Different Oral this compound Regimens from the Punnonen and Söderström (1983) Study.

This study concluded that fractionating the daily dose of this compound resulted in a more pronounced proliferative effect on the endometrium, demonstrating that the mode of administration influences its uterine impact.[7]

Pharmacological Profile and Mechanism of Action

This compound functions as a prodrug of estriol.[3] Following oral administration, it is absorbed and subsequently hydrolyzed, primarily in the liver, to release the active hormone, estriol.[3] This metabolic conversion is a key aspect of its pharmacological profile.

Metabolic Pathway

The metabolic journey of this compound begins with its hydrolysis to estriol. Estriol itself is a terminal metabolite of estradiol and estrone and is not converted back to these more potent estrogens.[8] It undergoes phase II metabolism, primarily through glucuronidation and sulfation, to form water-soluble conjugates that are then excreted in the urine.[9]

Mechanism of Action

Once converted to estriol, the hormone exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ, located in various target tissues. Estriol is considered a weak estrogen due to its lower binding affinity and shorter duration of receptor occupancy compared to estradiol.[2] This characteristic is thought to contribute to its reduced proliferative effect on the endometrium when administered in a way that does not lead to sustained high plasma levels.[7]

Visualizing the Experimental Workflow

The Punnonen and Söderström (1983) study provides a clear example of an early experimental design to assess the endometrial effects of this compound. The workflow involved a structured comparison of different dosing regimens and pre- and post-treatment tissue analysis.

Conclusion

The historical development of this compound illustrates a targeted approach to refining estrogen therapy. By chemically modifying the natural estrogen estriol, researchers aimed to create a product with improved pharmacokinetic properties and a potentially more favorable safety profile. Early clinical studies, such as the comprehensive 5-year trial by Lauritzen and the detailed endometrial study by Punnonen and Söderström, were instrumental in establishing its clinical use for the management of menopausal symptoms. As a prodrug of estriol, its mechanism of action is intrinsically linked to the pharmacology of its parent compound. This technical guide provides a foundational understanding of the discovery, synthesis, and early clinical evaluation of this compound, offering valuable historical context for contemporary research and drug development in the field of hormone therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Estriol [drugfuture.com]

- 5. Results of a 5 years prospective study of this compound treatment in patients with climacteric complaints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Results of a 5 Years Prospective Study of this compound Treatment in Patients with Climacteric Complaints | Semantic Scholar [semanticscholar.org]

- 7. The effect of oral this compound therapy on the endometrial morphology in postmenopausal women: the significance of fractionation of the dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. allergyresearchgroup.com [allergyresearchgroup.com]

- 9. Metabolism of endogenous and exogenous estrogens in women - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Estriol Succinate vs. Estradiol for Inducing Estrogenic Effects

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of estriol succinate and estradiol, focusing on their mechanisms, pharmacokinetics, and pharmacodynamics to inform research and drug development.

Introduction

Estradiol (E2) is the most potent endogenous estrogen in humans, playing a critical role in regulating the menstrual cycle and supporting overall health.[1][2] Estriol (E3), a metabolite of estradiol and estrone, is the predominant estrogen during pregnancy.[1] While both are forms of estrogen that bind to estrogen receptors, they exhibit significant differences in potency and physiological roles.[1][3] Estriol is considered a weaker estrogen, with a potency estimated to be about 8-10% that of estradiol.[1][4] this compound is a synthetic ester derivative of estriol, designed as a prodrug to improve its pharmacokinetic profile. This guide will dissect the differences between estradiol and the active form, estriol, to which this compound is metabolized.

Mechanism of Action: Estrogen Receptor Signaling

Both estradiol and estriol exert their effects by binding to estrogen receptors alpha (ERα) and beta (ERβ), which are members of the nuclear receptor family of transcription factors.[5][6] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

-

Genomic Signaling: This is the classical mechanism where the estrogen-receptor complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoters of target genes.[3][7] This interaction recruits coactivator proteins and initiates gene transcription.[3][5] An alternative genomic pathway involves the estrogen-receptor complex interacting with other transcription factors like AP-1 or Sp1 to regulate genes that do not contain EREs.[3][7]

-

Non-Genomic Signaling: A fraction of estrogen receptors are located at the plasma membrane.[7] Binding of estrogen to these receptors can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways, without direct gene transcription.[7][8] These pathways can, in turn, influence gene expression indirectly.[3]

Comparative Receptor Binding Affinity

The differential effects of estradiol and estriol are largely rooted in their binding affinities for ERα and ERβ. Estradiol is the most potent endogenous estrogen and binds with high affinity to both ERα and ERβ.[5][9] In contrast, estriol is a weaker agonist with a lower binding affinity for both receptors compared to estradiol.[10][11]

While specific reported values can vary between studies, the general consensus holds that estradiol's affinity is significantly higher. In human cervical myometrium and vaginal epithelium, estradiol consistently demonstrates the highest affinity, followed by estriol.[11] The activation of ERα is generally linked to proliferative effects, particularly in breast and uterine tissue, whereas ERβ activation can counteract this proliferation.[12] The differing affinities of estradiol and estriol for these receptor subtypes contribute to their distinct biological profiles.

| Compound | Receptor Target | Relative Binding Affinity (RBA) vs. Estradiol | Notes |

| 17β-Estradiol (E2) | ERα, ERβ | 100% (Reference) | High affinity for both receptor subtypes.[9][11] |

| Estriol (E3) | ERα, ERβ | ~10-20% | Binds weakly to both receptors compared to E2.[2][10] |

| This compound | ERα, ERβ | Negligible | Prodrug; must be hydrolyzed to estriol to become active. |

Pharmacokinetic Profiles

The route of administration and formulation significantly impact the pharmacokinetics of estrogens.[13] this compound was developed to improve the oral bioavailability of estriol.

| Parameter | Estradiol (Oral) | Estriol (Oral) | Notes |

| Bioavailability | Very low (~5%) due to extensive first-pass metabolism.[13][14] | Low, but variable. Rapidly metabolized in the liver.[10] | This compound is designed to be hydrolyzed by esterases in the gut and liver, releasing estriol into circulation. |

| Metabolism | Primarily hepatic, converted to estrone and estriol, and conjugated to sulfates and glucuronides.[14] | Primarily hepatic, conjugated to sulfates and glucuronides for excretion.[15] | The first-pass effect significantly increases the ratio of estrone to estradiol after oral administration of E2.[13] |

| Half-life | 13-20 hours (oral).[14] | Short.[10][15] | The succinate ester is intended to provide more sustained release and absorption of estriol. |

| Protein Binding | ~98% bound to Sex Hormone-Binding Globulin (SHBG) and albumin.[13][14] | Does not bind to SHBG, leading to rapid clearance.[15] | This lack of SHBG binding contributes to estriol's shorter duration of action compared to estradiol. |

Pharmacodynamic Effects & Efficacy

The differences in receptor affinity and pharmacokinetics translate to distinct pharmacodynamic profiles. Estradiol is a potent systemic estrogen, while estriol is often used for more localized effects, particularly in the vagina, due to its weaker systemic action.[4][16]

A key preclinical model for assessing estrogenic activity is the rodent uterotrophic bioassay, which measures the increase in uterine weight following estrogen administration.[17][18] This assay is a reliable indicator of in vivo estrogenic agonist activity.[19]

| Assay | Estradiol | Estriol | Findings |

| Uterotrophic Response | Potent inducer of uterine weight gain.[17] | Induces uterine growth but is significantly less potent than estradiol.[20][21] | Studies show estriol has about half the uterotrophic activity of estradiol and results in less fluid accumulation in the uterus.[20] |

| Vaginal Epithelium | Promotes proliferation and maturation. | Highly effective at promoting proliferation and restoring normal vaginal microflora and pH.[15] | Estriol's local effects make it a common choice for treating postmenopausal vaginal atrophy.[4] |

| Bone Density | Systemic estradiol is effective in preventing bone loss.[2] | Less effective systemically for bone density compared to estradiol due to lower potency and shorter half-life. | |

| Endometrial Proliferation | Strong stimulator, increasing risk of hyperplasia if unopposed.[16] | Does not significantly stimulate endometrial proliferation, which is considered a key safety advantage.[15] |

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptors

This assay quantifies the affinity of a test compound (e.g., estriol) for estrogen receptors relative to a radiolabeled ligand (e.g., ³H-Estradiol).

Methodology:

-

Cytosol Preparation: Uteri from ovariectomized rats (7-10 days post-surgery) are homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol).[22] The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged at 105,000 x g to yield the cytosol containing the estrogen receptors.[22]

-

Assay Incubation: A constant concentration of ³H-Estradiol (e.g., 0.5-1.0 nM) and a sufficient amount of uterine cytosol (e.g., 50-100 µg protein) are incubated in assay tubes.[22]

-

Competition: Increasing concentrations of the unlabeled competitor compound (estriol or estradiol) are added to the tubes.[22]

-

Separation: After incubation to equilibrium, bound and free radioligand are separated (e.g., using hydroxylapatite or dextran-coated charcoal).

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is plotted, and the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.[22] The Ki (inhibition constant) is then calculated from the IC50.[23]

Rodent Uterotrophic Bioassay (OECD Test Guideline 440)

This in vivo assay assesses the estrogenic activity of a compound by measuring its effect on uterine weight.[24][25]

Methodology:

-

Animal Model: Either immature female rats (weaning age) or young adult ovariectomized rats are used. The ovariectomized model removes endogenous estrogen sources.[24]

-

Acclimatization: Animals are acclimatized to laboratory conditions.

-

Dosing: The test substance (this compound or estradiol) is administered daily for three consecutive days via subcutaneous injection or oral gavage.[24][26] Groups include a vehicle control, a positive control (e.g., ethinyl estradiol), and at least two dose levels of the test compound.[26]

-

Necropsy: Approximately 24 hours after the final dose, animals are euthanized.[24]

-

Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat, and weighed (wet weight). It may also be blotted to obtain a blotted weight.[24]

-

Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase indicates an estrogenic effect.[24]

Conclusion

Estradiol is a highly potent estrogen with strong systemic effects, making it effective for hormone replacement therapy to address symptoms like hot flashes and bone loss.[2][16] However, its potency necessitates careful monitoring due to the risk of endometrial hyperplasia and other side effects.[16]

Estriol, delivered via its succinate prodrug, acts as a much weaker estrogen.[1][10] Its key advantages lie in its safety profile, particularly its minimal effect on endometrial proliferation and its preference for local action in urogenital tissues.[4][15] This makes it a valuable therapeutic option for conditions like atrophic vaginitis where potent systemic estrogenic effects are not required or desired. For researchers and drug developers, the choice between these estrogens depends entirely on the therapeutic goal: potent, systemic action (estradiol) versus targeted, local effects with a higher safety margin (estriol).

References

- 1. shop.miracare.com [shop.miracare.com]

- 2. Estriol vs. Estradiol: What’s the Difference, and Why It Matters - CleopatraRX [cleopatrarx.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Estriol vs. Estradiol: What Every Woman Needs to Know About Their Oestrogen — Ivoryrose Physiotherapy [ivoryrosephysio.com.au]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions [journal.waocp.org]

- 10. internationaldrugmart.com [internationaldrugmart.com]

- 11. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 15. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estriol vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]

- 17. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 19. The OECD program to validate the rat uterotrophic bioassay: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. epa.gov [epa.gov]

An In-Depth Technical Guide to Estriol Succinate: Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estriol succinate, a synthetic ester of the natural estrogen estriol, serves as a prodrug with distinct pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of its molecular structure, chemical characteristics, and biological functions. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action.

Molecular Structure and Chemical Properties

This compound, also known as estriol 16α,17β-di(hydrogen succinate), is a synthetic derivative of estriol where the hydroxyl groups at the C16α and C17β positions are esterified with succinic acid.[1] This modification enhances its solubility and bioavailability.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-{[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy}-4-oxobutanoic acid | [3] |

| Molecular Formula | C₂₆H₃₂O₉ | [3] |

| Molar Mass | 488.533 g/mol | [3] |

| CAS Number | 514-68-1 | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | Not explicitly available for succinate ester | |

| Solubility | Enhanced solubility compared to estriol | [2] |

Synthesis and Purification

Synthesis of Estriol (General Procedure)

A common route for estriol synthesis involves the reduction of 16α-hydroxyestrone. A novel method includes the following steps:

-

Reaction of estrone with isopropenyl acetate to form an estraene diacetate compound.

-

Reaction of the diacetate with N-bromosuccinimide to produce 16-bromo-acetic-acid estrone.

-

Reaction of the bromo-acetate with sodium hydroxide and methanol to yield 17,17-dimethoxy-estradiol.

-

Hydrolysis with hydrochloric acid to obtain 16α-hydroxyestrone.

-

Reduction of 16α-hydroxyestrone to yield estriol.[5]

Esterification of Estriol to this compound (General Protocol)

The following is a generalized protocol for the esterification of a steroid with an acid anhydride, adapted for estriol and succinic anhydride.

Materials:

-

Estriol

-

Succinic anhydride

-

Pyridine (or another suitable base as a catalyst and solvent)

-

Dichloromethane (or other suitable organic solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve estriol in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask.

-

Add an excess of succinic anhydride to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If pyridine was used as the solvent, it can be removed under reduced pressure.

-

Dilute the residue with an organic solvent like dichloromethane or ethyl acetate and wash sequentially with dilute HCl to remove pyridine, saturated NaHCO₃ solution to remove excess succinic acid, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

A suitable eluent system (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol, with increasing polarity)

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent.

-

Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[2][6][7][8][9]

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.[2][7][8][9]

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the purified this compound.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The spectra would show characteristic peaks for the steroid backbone and the attached succinate groups.[10][11][12][13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[14][15][16][17][18]

Pharmacology and Mechanism of Action

This compound acts as a prodrug, being hydrolyzed in the body to the active compound, estriol.[3] Estriol is a weak estrogen that exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[19]

Signaling Pathways

Upon binding to ERs in the cytoplasm, the estriol-ER complex translocates to the nucleus. This complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes. Estrogen receptors can also modulate gene expression through non-genomic pathways, interacting with other transcription factors and signaling molecules.[20][21][22][23]

Regulated Genes

Estrogen receptors regulate a wide array of genes involved in cellular proliferation, differentiation, and other physiological processes. Some of the genes known to be regulated by estrogens include those encoding for progesterone receptors, growth factors, and cell cycle proteins.[19][22][24][25][26][27][28][29] Estriol has been shown to activate the expression of genes such as the progesterone receptor (PR) and proliferation-associated genes like cyclin A2, cyclin B1, and Ki-67 in breast cancer cell lines.[24]

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its route of administration.

Table 2: Pharmacokinetic Parameters of Estriol (from this compound/Estriol Administration)

| Route of Administration | Dosage | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Study Population | Reference(s) |

| Oral (this compound) | 8 mg (single dose) | ~40 (after 12h) | ~12 | Not Reported | Postmenopausal women | [30] |

| Oral (this compound) | 8 mg (divided dose) | Not Reported | Not Reported | Not Reported | Postmenopausal women | [30] |

| Oral (Estriol) | 2 mg/day | Not Reported | Not Reported | Not Reported | Postmenopausal women | [1][24] |

| Vaginal (Estriol) | 0.5 mg | ~100 | ~2-4 | Not Reported | Postmenopausal women | Not specified |

| Vaginal (Estriol Ring) | 0.125 mg/day | Not Reported | Not Reported | Not Reported | Healthy postmenopausal women | [30] |

| Vaginal (Estriol Ring) | 0.250 mg/day | Not Reported | Not Reported | Not Reported | Healthy postmenopausal women | [30] |

| Vaginal (Estriol Ring) | 0.500 mg/day | Not Reported | Not Reported | Not Reported | Healthy postmenopausal women | [30] |

Note: Data for oral this compound is limited. Much of the available pharmacokinetic data pertains to estriol administered via various routes.

Pharmacodynamics and Clinical Efficacy

This compound is primarily used for the management of menopausal symptoms. Its efficacy has been evaluated in several clinical trials.

Table 3: Pharmacodynamic Effects and Clinical Efficacy of Estriol/Estriol Succinate

| Parameter | Treatment Group | Baseline | Post-treatment | Change | p-value | Reference(s) |

| Kupperman Index | Oral Estriol (2 mg/day) - Natural Menopause | Not Reported | Not Reported | 49% improvement | <0.05 | [24][31] |

| Kupperman Index | Oral Estriol (2 mg/day) - Surgical Menopause | Not Reported | Not Reported | 80% improvement | <0.05 | [24][31] |

| Endometrial Thickness | Oral this compound (8 mg/day, single dose) | Not Reported | Slight effect | - | - | [30] |

| Endometrial Proliferation | Oral this compound (8 mg/day, divided dose) | Not Reported | Clearly proliferative changes | - | - | [30] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Estriol Analysis

This protocol is adapted from a method for the determination of estriol in pharmaceutical preparations.

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional, for pH adjustment)

-

Estriol standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 60:40 v/v). If needed, add a small amount of TFA (e.g., 0.1%) to the water to improve peak shape.

-

Standard Solution Preparation: Prepare a stock solution of estriol in methanol or acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: For pharmaceutical preparations, grind tablets and dissolve a known amount in the mobile phase. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: Ambient or controlled (e.g., 30 °C)

-

Detection: UV at 280 nm or fluorescence with excitation at 280 nm and emission at 310 nm.

-

-

Analysis: Inject the standards and samples into the HPLC system. Identify and quantify the estriol peak based on the retention time and peak area of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Estriol Analysis

This protocol is a general guide for the GC-MS analysis of steroids, which often requires derivatization.

Instrumentation:

-

GC-MS system with a capillary column (e.g., HP-5MS).

Reagents:

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Anhydrous solvent (e.g., pyridine, acetonitrile)

-

Estriol standard

Procedure:

-

Sample Preparation and Derivatization:

-

Extract estriol from the sample matrix using LLE or SPE.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add the derivatizing agent and a small amount of anhydrous solvent to the dried extract.

-

Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to form the trimethylsilyl (TMS) ether derivatives of estriol.

-

-

GC-MS Conditions:

-

Injector temperature: 250-280 °C

-

Oven temperature program: Start at a lower temperature (e.g., 150 °C), then ramp up to a higher temperature (e.g., 280-300 °C) to ensure good separation.

-

Carrier gas: Helium at a constant flow rate.

-

Mass spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

-

Analysis: Inject the derivatized sample into the GC-MS system. Identify the estriol derivative peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.

Conclusion

This compound is a clinically relevant synthetic estrogen with a well-defined molecular structure and mechanism of action. Its role as a prodrug of estriol allows for modified pharmacokinetic properties that can be advantageous in therapeutic applications, particularly in the management of menopausal symptoms. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activity, supported by quantitative data and experimental protocols. Further research to fully elucidate the pharmacokinetics of oral this compound and to expand the understanding of its specific gene regulatory networks will continue to be of high value to the scientific and drug development communities.

References

- 1. Efficacy and safety of oral estriol for managing postmenopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Pharmacokinetics and Pharmacodynamics of Oral and Transdermal 17β Estradiol in Girls with Turner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]

- 6. columbia.edu [columbia.edu]

- 7. youtube.com [youtube.com]

- 8. google.com [google.com]

- 9. youtube.com [youtube.com]

- 10. uregina.ca [uregina.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of specific target genes and biological responses by estrogen receptor subtype agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Signal transducers and activators of transcription as downstream targets of nongenomic estrogen receptor actions. | Semantic Scholar [semanticscholar.org]

- 21. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of primary and secondary estrogen target gene regulation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Safety and efficacy of oestriol for symptoms of natural or surgically induced menopause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Expression of estrogen and progesterone receptor genes in endometrium, myometrium and vagina of postmenopausal women treated with estriol - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Tissue-specific regulation of genes by estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Identifying estrogen receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. researchgate.net [researchgate.net]

- 30. The effect of oral this compound therapy on the endometrial morphology in postmenopausal women: the significance of fractionation of the dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

Early Research on Estriol Succinate for Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estriol succinate, a synthetic ester of the natural estrogen estriol, is under investigation for its neuroprotective potential, primarily driven by the well-documented neuroprotective effects of its active metabolite, estriol. Early research, predominantly in preclinical models of multiple sclerosis (MS), suggests that estriol can mitigate neurodegeneration, preserve gray matter, and promote remyelination. This technical guide provides an in-depth overview of the foundational preclinical research on estriol, the active form of this compound, focusing on its neuroprotective effects. The information presented herein is intended to inform further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases. It is important to note that while this compound is the compound of interest for drug development due to its properties as a prodrug, the bulk of early neuroprotective research has been conducted using estriol.

Preclinical Efficacy of Estriol in Neuroprotection

Early preclinical studies have primarily utilized the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely accepted model for MS, to investigate the neuroprotective effects of estriol. These studies have consistently demonstrated the therapeutic potential of estriol in reducing the severity of the disease and protecting against neuronal damage.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from seminal preclinical studies on estriol's neuroprotective effects in the EAE model.

Table 1: Effect of Estriol Treatment on Clinical Severity and Neuropathology in EAE Mice

| Parameter | Vehicle-treated EAE | Estriol-treated EAE | Percentage Change | Reference |

| Clinical Score (peak) | 3.5 ± 0.5 | 1.5 ± 0.3 | -57% | [1] |

| Cerebral Cortex Atrophy | Significant reduction in cortical volume | Preservation of cortical volume | - | [2] |

| Neuronal Loss (Cortical Layer V) | Significant decrease in pyramidal neurons | Attenuated neuronal loss | - | [2] |

| Synapse Preservation (Hippocampus) | Significant reduction in synaptic density | Maintenance of synaptic density | - | [3] |

| Myelin Sparing (Spinal Cord) | Extensive demyelination | Reduced demyelination | - | [3] |

| Axonal Sparing (Spinal Cord) | Significant axonal damage | Preservation of axonal integrity | - | [3] |

Table 2: Effect of Estriol Treatment on Cellular and Molecular Markers in EAE Mice

| Marker | Vehicle-treated EAE | Estriol-treated EAE | Observation | Reference |

| Oligodendrocyte Precursor Cells | Reduced numbers | Increased proliferation and differentiation | Promotes remyelination | [2] |

| Microglial Activation (Hippocampus) | Increased Iba1+ cells | Reduced microglial activation | Anti-inflammatory effect | [3] |

| Pro-inflammatory Cytokines (IFN-γ, TNF-α) | Elevated levels | Decreased levels | Immune modulation | [4] |

| Anti-inflammatory Cytokines (IL-10) | Lower levels | Increased levels | Immune modulation | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that form the basis of our understanding of estriol's neuroprotective effects.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

-

Animal Model: Female C57BL/6 mice, 8-12 weeks old.

-

Induction Agent: Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Administration: Subcutaneous injection at two sites on the flank.

-

Pertussis Toxin: Intraperitoneal injections on day 0 and day 2 post-immunization to facilitate blood-brain barrier disruption.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5, where 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund.

Estriol Administration

-

Compound: Estriol (in the absence of specific this compound preclinical neuroprotection studies).

-

Dosage: Doses are typically calculated to achieve serum concentrations equivalent to those observed during the third trimester of pregnancy in mice. A common approach is the use of time-release pellets.

-

Route of Administration: Subcutaneous implantation of 60-day slow-release pellets containing estriol or placebo.

-

Treatment Regimen: Pellets are typically implanted at the time of EAE induction (prophylactic) or upon the first appearance of clinical signs (therapeutic).

Histological and Immunohistochemical Analysis

-